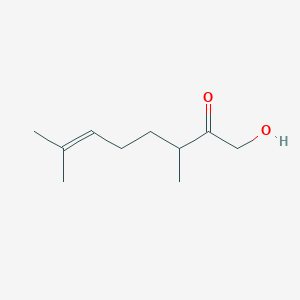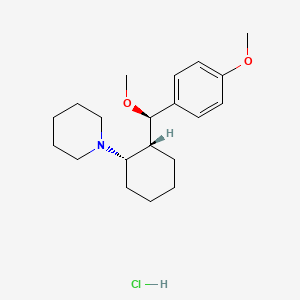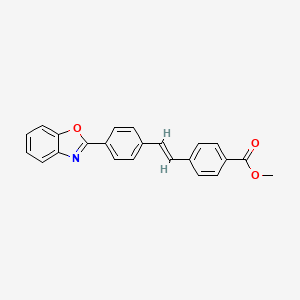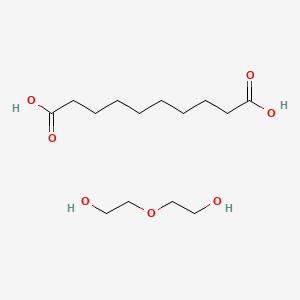
2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide is an organic compound that belongs to the class of hydrazonoyl halides. These compounds are characterized by the presence of a hydrazonoyl group (-C(X):NNH-) attached to a halogen atom. The compound is known for its applications in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide typically involves the reaction of 2,2-dimethylpropanehydrazonoyl chloride with 4-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles such as thiolates, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted hydrazonoyl compounds.
Scientific Research Applications
2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide involves the interaction of the hydrazonoyl group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-N-(3-nitrophenyl)propanehydrazonoyl bromide
- 2,2-Dimethyl-N-(4-nitrophenyl)propanamide
- 2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl chloride
Uniqueness
2,2-Dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. The presence of the nitro group and the hydrazonoyl bromide moiety makes it a versatile intermediate for various synthetic applications.
Properties
CAS No. |
33491-21-3 |
|---|---|
Molecular Formula |
C11H14BrN3O2 |
Molecular Weight |
300.15 g/mol |
IUPAC Name |
2,2-dimethyl-N-(4-nitrophenyl)propanehydrazonoyl bromide |
InChI |
InChI=1S/C11H14BrN3O2/c1-11(2,3)10(12)14-13-8-4-6-9(7-5-8)15(16)17/h4-7,13H,1-3H3 |
InChI Key |
AKDPZNCRWZWPLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3aS,3bS,10aR,10bS,12aR)-10a,12a-Dimethyl-1-(6-methylheptan-2-yl)hexadecahydrocyclopenta[f]pyrido[2,1-a]isoquinoline](/img/structure/B14689264.png)
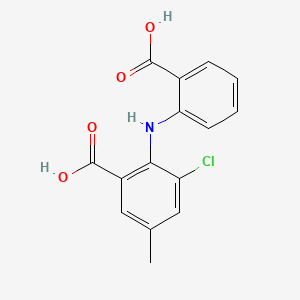
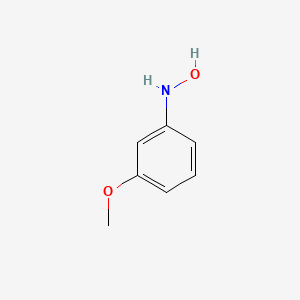
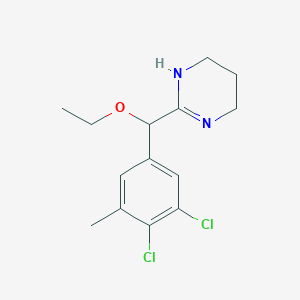
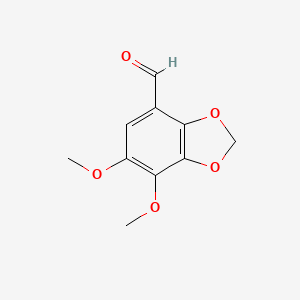
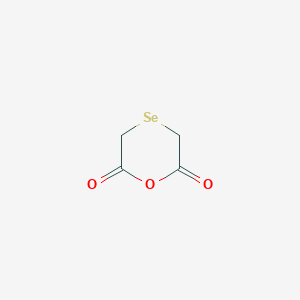
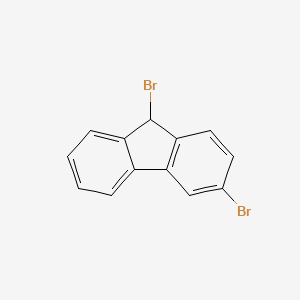
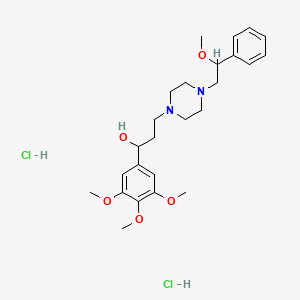
![6-(9h-Fluoren-3-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14689299.png)
